3-(Cyclopropylethynyl)benzoic acid
Overview
Description
3-(Cyclopropylethynyl)benzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by a cyclopropylethynyl group attached to the benzene ring, making it a unique derivative of benzoic acid. This compound appears as a white crystalline powder, soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylethynyl)benzoic acid typically involves the use of cyclopropylacetylene and benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the cyclopropylethynyl group and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylethynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO₄) under acidic conditions to form benzoic acids.
Reduction: Reduction reactions can be performed to modify the cyclopropylethynyl group or the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzoic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Nitrobenzoic acids.
Scientific Research Applications
3-(Cyclopropylethynyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential therapeutic effects in treating various cancers, including breast, lung, and pancreatic cancers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylethynyl)benzoic acid involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This inhibition leads to anti-inflammatory and anti-tumor effects, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
ABzOH: A benzoic acid derivative with similar anti-inflammatory and anti-tumor properties.
Aspirin: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure to 3-(Cyclopropylethynyl)benzoic acid.
Uniqueness: this compound is unique due to its cyclopropylethynyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
3-(2-cyclopropylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-3-1-2-10(8-11)7-6-9-4-5-9/h1-3,8-9H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVNXHBJXGVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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